Regioselective Enzymatic Hydration vs. Chemical Hydrolysis
The geminal dinitrile 1-cyanocyclohexaneacetonitrile (1-CCHAN) undergoes 100% regioselective hydration to 1-cyanocyclohexaneacetamide when treated with Rhodococcus aetherivorans ZJB1208 nitrile hydratase, whereas chemical hydrolysis of this or any other dinitrile yields uncontrolled mixtures of monoacid, diacid, and unreacted starting material [1]. The fed-batch biotransformation achieves a product concentration of 966.7 g·L⁻¹ with a biocatalyst yield of 204.2 g_product·g_catalyst⁻¹ at a substrate loading of 864 g·L⁻¹ (6.0 mol·L⁻¹) [1]. A comparable nitrilase-based process converts 1.0 M substrate with 92.1 ± 3.2% yield within 4 h [2].
| Evidence Dimension | Regioselectivity of monohydrolysis |
|---|---|
| Target Compound Data | 100% regioselective; product concentration 966.7 g·L⁻¹; biocatalyst yield 204.2 g·g⁻¹ [1] |
| Comparator Or Baseline | Chemical hydrolysis: non-selective, produces mixtures of monoacid, diacid, and unreacted dinitrile; described as 'virtually impossible' to perform selectively [1] |
| Quantified Difference | 100% vs. 0% selective monohydrolysis; enzymatic route is the only viable path to the monoamide/monoacid intermediate |
| Conditions | Fed-batch biotransformation in non-buffered water with continuous product precipitation; Rhodococcus aetherivorans ZJB1208 whole cells [1] |
Why This Matters
Procurement of this specific dinitrile enables the sole industrially viable, high-yield enzymatic route to 1-cyanocyclohexaneacetic acid, the penultimate gabapentin intermediate; no other cyclohexane dinitrile can substitute.
- [1] Zheng R-C, Yin X-J, Zheng Y-G. Highly regioselective and efficient production of 1-cyanocyclohexaneacetamide by Rhodococcus aetherivorans ZJB1208 nitrile hydratase. J Chem Technol Biotechnol. 2016;91(5):1314-1319. doi:10.1002/jctb.4724 View Source
- [2] Xiong N, Dong Y, Xie D, Li Z-Q, Xue Y-P, Zheng Y-G. Immobilization of Escherichia coli cells harboring a nitrilase with improved catalytic properties through polyethylenemine-induced silicification on zeolite. Int J Biol Macromol. 2021;193(Pt B):1362-1370. doi:10.1016/j.ijbiomac.2021.10.196 View Source
